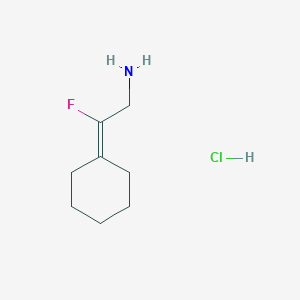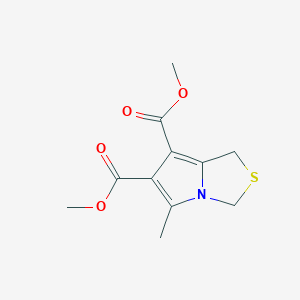![molecular formula C15H17N3O4 B2649767 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid CAS No. 2248346-77-0](/img/structure/B2649767.png)
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid, also known as ZD1839 or Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s by AstraZeneca and has since gained attention as a potential cancer treatment.
作用機序
Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Biochemical and Physiological Effects
Gefitinib has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, it has been shown to inhibit angiogenesis and metastasis. It has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
One advantage of using Gefitinib in lab experiments is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one limitation is that Gefitinib resistance can develop over time, which may limit its long-term effectiveness in cancer treatment.
将来の方向性
There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that can enhance the effectiveness of Gefitinib and overcome resistance. Another area of focus is the identification of biomarkers that can predict response to Gefitinib and guide treatment decisions. Additionally, there is ongoing research on the use of Gefitinib in combination with immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses.
合成法
Gefitinib is synthesized through a multi-step process that involves the reaction of 4-chloroquinazoline with 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-1,3-dioxolane to form 4-(2-oxo-1-pyrrolidinyl)-quinazoline-7-carboxylic acid. This intermediate is then reacted with methyl isocyanate to form 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid. The final product is obtained through purification and crystallization.
科学的研究の応用
Gefitinib has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, particularly in non-small cell lung cancer (NSCLC) patients with EGFR mutations. It has also shown promise in the treatment of other types of cancer, including breast, colon, and pancreatic cancer.
特性
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)18(4)12-10-6-5-9(13(19)20)7-11(10)16-8-17-12/h5-8H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRUQHDCCZLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl](methyl)amino}quinazoline-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide](/img/structure/B2649684.png)
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)
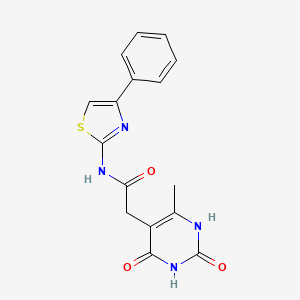

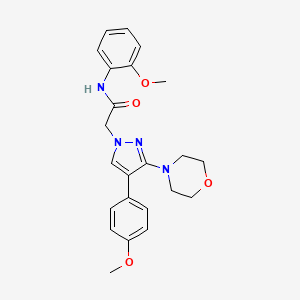
![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)
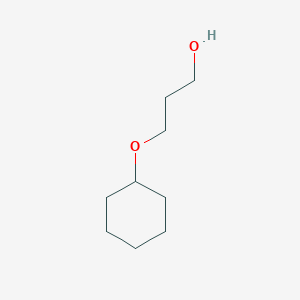

![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)



